1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone 1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 312586-97-3
VCID: VC21411957
InChI: InChI=1S/C28H24ClN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3
SMILES: CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C
Molecular Formula: C28H24ClN3O2
Molecular Weight: 470g/mol

1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

CAS No.: 312586-97-3

Cat. No.: VC21411957

Molecular Formula: C28H24ClN3O2

Molecular Weight: 470g/mol

* For research use only. Not for human or veterinary use.

1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone - 312586-97-3

Specification

CAS No. 312586-97-3
Molecular Formula C28H24ClN3O2
Molecular Weight 470g/mol
IUPAC Name 1-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C28H24ClN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3
Standard InChI Key DSYUCLMTLMVNFF-UHFFFAOYSA-N
SMILES CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C
Canonical SMILES CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C

Introduction

Chemical Structure and Properties

Structural Components

1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone contains several key structural features:

  • A 6-chloro-2-methyl-4-phenylquinoline nucleus

  • A 3,4-dihydropyrazole ring

  • A 2-methoxyphenyl substituent at position 3 of the pyrazole ring

  • An ethanone (acetyl) group attached to the nitrogen at position 1 of the pyrazole ring

The compound bears structural similarities to 1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, differing primarily in the substitution pattern on the phenyl ring (2-methoxyphenyl instead of 3-bromophenyl).

Physical and Chemical Properties

While specific experimental data for this exact compound is limited in the provided search results, properties can be inferred from similar compounds:

PropertyExpected Value/Characteristic
Molecular FormulaC28H24ClN3O2
Molecular WeightApproximately 470-480 g/mol
Physical StateLikely a crystalline solid
SolubilityProbably soluble in organic solvents like DMSO, DMF, chloroform; limited water solubility
StabilityLikely stable under normal laboratory conditions

Synthetic Approaches

General Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives containing ethanone moieties typically follows a two-step process:

  • Synthesis of intermediate chalcones

  • Cyclization reaction with hydrazine derivatives to form the pyrazole ring

This procedure involves a cyclization reaction utilizing proton transfer mechanism, which is common for many pyrazole-containing compounds .

Specific Synthesis Pathway

For compounds similar to our target molecule, the synthetic route might involve:

  • Preparation of a suitable quinoline derivative (6-chloro-2-methyl-4-phenylquinoline)

  • Formation of a reactive intermediate that can undergo cycloaddition

  • Reaction with a hydrazine derivative followed by acetylation

Alternatively, synthesis might proceed via the reaction of hydrazines with 1,3-dicarbonyl compounds or through the use of nitrile imines in cycloaddition reactions. For similar compounds, cycloaddition of nitrile imines generated in situ by catalytic dehydrogenation of diphenyl hydrazones using Chloramine-T has been reported .

Comparison with Similar Compounds

Structural Analogues

CompoundMolecular FormulaKey Structural DifferencesPotential Biological Activities
1-[5-(3-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-oneC27H21BrClN3O3-bromophenyl instead of 2-methoxyphenylAntimicrobial, anticancer, anti-inflammatory
1-(5-(quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneC18H15N3OSDifferent quinoline substitution; thiophenyl instead of methoxyphenylAntimicrobial and antioxidant
6-Chloro-2-methyl-4-phenylquinoline derivativesVariableLacks pyrazole-ethanone portionVariable biological activities

Structure-Activity Relationship Analysis

The biological activity of our target compound would likely be influenced by several structural features:

  • The 2-methoxyphenyl group may enhance antioxidant activity compared to halogenated analogues

  • The 6-chloro substitution on the quinoline ring could improve antimicrobial activity

  • The acetyl group on the pyrazole nitrogen typically confers improved metabolic stability

  • The combination of multiple pharmacophores may result in multi-target activity

Research Findings and Applications

Synthetic Importance

The compound represents an important scaffold for medicinal chemistry research, particularly for the development of multi-target drugs. The synthetic methods employed for its preparation could be valuable for developing libraries of related compounds with varied substitution patterns.

Future Research Directions

Key areas for future investigation would include:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive evaluation of biological activities across multiple assay systems

  • Structure-activity relationship studies with systematically varied substitution patterns

  • Investigation of potential pharmacokinetic properties and metabolic pathways

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